- Method for producing lactam compound by Beckmann rearrangement of cycloalkanone oxime, World Intellectual Property Organization, , ,

Cas no 947-04-6 (Azacyclotridecan-2-one)

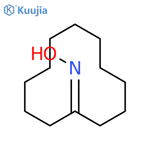

Azacyclotridecan-2-one structure

Nome del prodotto:Azacyclotridecan-2-one

Azacyclotridecan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- Azacyclotridecan-2-one

- omega-Laurinlactam

- 2-Azacyclotridecanone

- CYCLODODECANONE ISOOXIME

- &omega

- 1-aza-2-cyclotridecanone

- 2-oxo-dodecamethylenimine

- cyclododecalactam

- dodecalactam

- Laurolactam

- Dodecyllactam

- Laurinolactam

- Lauryl lactam

- Laurin lactam

- omega-Laurolactam

- omega-Dodecalactam

- omega-Dodecanolactam

- Dodecanolactam

- Dodecanoic acid, 12-amino-, lactam

- .omega.-Laurolactam

- .omega.-Dodecalactam

- Cyclododecanoneisooxime

- .omega.-Dodecanolactam

- E

- 12-Aminododecanoic acid lactam

- 2-Oxododecamethylenimine

- NSC 77100

- ω-Dodecalactam

- ω-Dodecanolactam

- ω-Laurinactam

- ω-Laurolactam

-

- MDL: MFCD00005104

- Inchi: 1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)

- Chiave InChI: JHWNWJKBPDFINM-UHFFFAOYSA-N

- Sorrisi: O=C1CCCCCCCCCCCN1

Proprietà calcolate

- Massa esatta: 197.17800

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 14

- Conta legami ruotabili: 0

- Complessità: 156

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 29.1

- Carica superficiale: 0

- XLogP3: 2.8

- Conta Tautomer: 3

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.9415 (rough estimate)

- Punto di fusione: 151.0 to 154.0 deg-C

- Punto di ebollizione: 334.44°C (rough estimate)

- Punto di infiammabilità: 195 °C

- Indice di rifrazione: 1.4400 (estimate)

- PSA: 29.10000

- LogP: 3.34600

- Solubilità: Non determinato

Azacyclotridecan-2-one Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H303-H371-H412

- Dichiarazione di avvertimento: P260-P264-P270-P273-P308+P311-P405-P501

- Numero di trasporto dei materiali pericolosi:UN 3257

- WGK Germania:1

- RTECS:CL6940000

- Classe di pericolo:IRRITANT

Azacyclotridecan-2-one Dati doganali

- CODICE SA:2933790090

- Dati doganali:

Codice doganale cinese:

2933790090Panoramica:

293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

Azacyclotridecan-2-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM390746-10g |

azacyclotridecan-2-one |

947-04-6 | 95%+ | 10g |

$79 | 2022-06-09 | |

| Chemenu | CM390746-25g |

azacyclotridecan-2-one |

947-04-6 | 95%+ | 25g |

$148 | 2022-06-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159931-5g |

Azacyclotridecan-2-one |

947-04-6 | >98.0%(GC) | 5g |

¥179.90 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1128-250G |

azacyclotridecan-2-one |

947-04-6 | 95% | 250g |

¥ 5,940.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D759420-25g |

-Laurinlactam |

947-04-6 | 99.0% | 25g |

$150 | 2024-06-07 | |

| eNovation Chemicals LLC | D759420-100g |

-Laurinlactam |

947-04-6 | 99.0% | 100g |

$380 | 2024-06-07 | |

| eNovation Chemicals LLC | D759420-500g |

-Laurinlactam |

947-04-6 | 99.0% | 500g |

$1770 | 2024-06-07 | |

| 1PlusChem | 1P003TY1-1g |

ω-Laurinlactam |

947-04-6 | 99% | 1g |

$6.00 | 2025-02-20 | |

| Ambeed | A184024-100g |

Azacyclotridecan-2-one |

947-04-6 | 99% | 100g |

$394.0 | 2025-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1128-5g |

azacyclotridecan-2-one |

947-04-6 | 95% | 5g |

¥360.0 | 2024-04-15 |

Azacyclotridecan-2-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Zinc chloride Solvents: Toluene ; 100 °C

1.2 Catalysts: Thionyl chloride Solvents: Toluene ; 30 min, 100 °C; 25 min, 105 °C

1.2 Catalysts: Thionyl chloride Solvents: Toluene ; 30 min, 100 °C; 25 min, 105 °C

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, rt

Riferimento

- Ring closing metathesis approach to produce precursors of nylon 11, 12, and 13 from oleic acid, World Intellectual Property Organization, , ,

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Catalysts: Cyclododecanone, 1,1′-[O,O′-(6-chloro-1,3,5-triazine-2,4-diyl)dioxime] Solvents: Acetonitrile , Water ; 1 h, 78 °C

Riferimento

- Production method and Beckmann rearrangement catalyst for producing a cyclic lactam compound, Japan, , ,

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Aluminum isopropoxide , Silica , Phosphoric acid Solvents: Water ; 1.5 h, rt

1.2 Catalysts: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride Solvents: Water ; rt

1.3 Reagents: Triethylamine Solvents: Water ; rt; 1 h, rt

1.4 Catalysts: Silica Solvents: Water ; rt; 1.5 h, rt

1.5 Solvents: Benzonitrile ; 360 min, 130 °C

1.2 Catalysts: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride Solvents: Water ; rt

1.3 Reagents: Triethylamine Solvents: Water ; rt; 1 h, rt

1.4 Catalysts: Silica Solvents: Water ; rt; 1.5 h, rt

1.5 Solvents: Benzonitrile ; 360 min, 130 °C

Riferimento

- Hierarchical aluminophosphates as catalysts for the beckmann rearrangement, United States, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Catalysts: Cyclododecanone, O-azacyclotridec-1-en-2-yloxime, hydrochloride (1:1) Solvents: Toluene ; rt; 1 h, 105 °C

Riferimento

- Preparation of cyclododecanone-O-azacyclotridecene-2-yloxime, its hydrochloride salt, and laurolactam, World Intellectual Property Organization, , ,

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Azacyclotridecan-2-one Raw materials

Azacyclotridecan-2-one Preparation Products

Azacyclotridecan-2-one Letteratura correlata

-

Kamalpreet Kaur,Suman Srivastava New J. Chem. 2020 44 18530

-

Ana Belen Fernandez,Ines Lezcano-Gonzalez,Mercedes Boronat,Teresa Blasco,Avelino Corma Phys. Chem. Chem. Phys. 2009 11 5134

-

Hanyoung Park,Jisuk Bang,Hongjun Park,Jaeheon Kim,Jeong-Chul Kim,Jeong Young Park,Ryong Ryoo Catal. Sci. Technol. 2023 13 3436

-

Stefan Naumann,Andrew P. Dove Polym. Chem. 2015 6 3185

-

Nicolas Candau,Sylvain Galland,Julien Cretenoud,Sandor Balog,Véronique Michaud,Jean-Marc Chenal,Olivier Lame,Christopher J. G. Plummer,Holger Frauenrath Polym. Chem. 2021 12 6426

947-04-6 (Azacyclotridecan-2-one) Prodotti correlati

- 6225-10-1(N-Methylvaleramide)

- 13276-08-9(Octadecanamide,N-octadecyl-)

- 935-30-8(Azonan-2-one)

- 1121-89-7(piperidine-2,6-dione)

- 105-60-2(Caprolactam)

- 27563-67-3(N-Methyldodecanamide)

- 189939-61-5(PALMITOYLISOPROPYLAMIDE)

- 675-20-7(piperidin-2-one)

- 110-30-5(N,N'-Ethylenebisstearamide)

- 1806032-53-0(3-Chloro-2-(difluoromethyl)-5-methylpyridine-4-acetonitrile)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:947-04-6)Azacyclotridecan-2-one

Purezza:99%

Quantità:100g

Prezzo ($):355.0